Product packaging for 4-Isoquinolinol, 5-nitro-(Cat. No.:CAS No. 103028-61-1)

4-Isoquinolinol, 5-nitro-

Cat. No.: B3204215
CAS No.: 103028-61-1
M. Wt: 190.16 g/mol
InChI Key: BEIANMCOEHINST-UHFFFAOYSA-N
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Description

The Isoquinoline (B145761) Heterocyclic Framework in Contemporary Chemical Research

The isoquinoline scaffold is a prominent heterocyclic framework in modern chemical research, recognized for its structural diversity and significant therapeutic importance. rsc.orgrsc.org It is a structural isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This architectural template is considered a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of pharmacological activities. rsc.orgnih.gov

Isoquinoline-based compounds are integral to drug discovery and development. rsc.org The framework is present in many naturally occurring alkaloids, such as papaverine (B1678415) and morphine, which derive their structure from the amino acid tyrosine. wikipedia.org In synthetic chemistry, the isoquinoline skeleton is a subject of intense interest, with ongoing research focused on developing efficient methods for its construction and functionalization. rsc.orgrsc.org Modern synthetic strategies aim to introduce substituents at various positions (C-1, C-3, C-4) and modify the ring system to create novel derivatives. rsc.orgnih.gov The versatility of the isoquinoline framework makes it a challenging and rewarding target for synthetic organic and medicinal chemists. rsc.orgnih.gov

Significance of Nitro-Substituted Aromatic Compounds in Organic Synthesis

Nitro-substituted aromatic compounds are a critical class of molecules in organic synthesis, characterized by the presence of one or more nitro (–NO₂) groups attached to an aromatic ring. numberanalytics.comnumberanalytics.com The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the aromatic system. numberanalytics.comwikipedia.org This electronic effect deactivates the ring towards electrophilic aromatic substitution, typically directing incoming electrophiles to the meta position, while simultaneously facilitating nucleophilic aromatic substitution. wikipedia.orgnih.gov

The versatility and reactivity of aromatic nitro compounds make them essential intermediates for producing a wide range of functionalized molecules. numberanalytics.com They are foundational materials in the synthesis of pharmaceuticals, dyes, polymers, and agricultural chemicals. numberanalytics.comnih.gov One of the most important transformations of the nitro group is its reduction to an amino group (–NH₂), which provides a gateway to a vast number of derivatives, including amides and other nitrogen-containing functionalities. numberanalytics.comnumberanalytics.com The synthesis of aromatic nitro compounds themselves is a well-established field, with methods ranging from classical nitration using nitric and sulfuric acids to more modern, selective techniques. researchgate.net

Positional Isomerism in Nitroisoquinolines: A Comparative Analysis

The position of the nitro group on the isoquinoline ring system dramatically influences the compound's chemical and physical properties. This positional isomerism is a key consideration in the synthesis and application of nitroisoquinoline derivatives. For example, 5-nitroisoquinoline (B18046) is a well-studied isomer that serves as a versatile building block. The nitro group at the 5-position makes the compound a π-deficient nitroarene, which can undergo various transformations, including reduction of the nitro group or nucleophilic substitution reactions.

Different isomers exhibit distinct reactivity patterns. The electron-withdrawing nature of the nitro group affects the electron density across the entire heterocyclic system, influencing the acidity, basicity, and susceptibility of different ring positions to nucleophilic or electrophilic attack. For instance, the synthesis of 5-bromo-8-nitroisoquinoline (B189721) involves the nitration of 5-bromoisoquinoline, highlighting how pre-existing substituents guide the position of nitration. orgsyn.org The study of various isomers, such as 3-methyl-8-nitroisoquinoline (B3273185) and 6-bromo-5-nitro-isoquinoline lookchem.com, provides insight into these structure-property relationships. Research on the amidation of 5-nitroisoquinoline has shown that functionalization can occur at different positions, leading to a variety of nitro and nitroso derivatives. mdpi.com

The following table provides a comparative overview of selected nitroisoquinoline isomers based on available data.

Property5-Nitroisoquinoline5-Bromo-8-nitroisoquinoline6-Bromo-5-nitro-isoquinoline
CAS Number 607-32-9 sigmaaldrich.com88539-78-0 orgsyn.org850197-72-7 lookchem.com
Molecular Formula C₉H₆N₂O₂ sigmaaldrich.comC₉H₅BrN₂O₂ orgsyn.orgC₉H₅BrN₂O₂ lookchem.com
Molecular Weight 174.16 g/mol sigmaaldrich.com253.05 g/mol orgsyn.org253.05 g/mol lookchem.com
Physical Form Powder sigmaaldrich.comNot specifiedNot specified
Melting Point 106-109 °C sigmaaldrich.com139-141 °C orgsyn.orgNot available
Key Reactivity Substrate for reduction and nucleophilic substitution. Precursor for further functionalization. orgsyn.orgBuilding block for biologically active compounds. lookchem.com

This table is generated based on data from multiple sources for comparative purposes.

Overview of 4-Isoquinolinol, 5-nitro- as a Key Representative in Isoquinoline Chemistry

4-Isoquinolinol, 5-nitro- is a specific derivative within the vast family of isoquinoline compounds. As a substituted isoquinolinol, it can exist in tautomeric forms, primarily as 4-hydroxyisoquinoline (B107231) and its corresponding keto form, isoquinolin-4(1H)-one. The introduction of a nitro group at the 5-position significantly modifies its electronic properties and chemical reactivity.

The presence of the hydroxyl group at the C-4 position and the nitro group at the C-5 position creates a unique electronic environment. The hydroxyl group is an electron-donating group, while the nitro group is strongly electron-withdrawing. This push-pull electronic effect can influence the compound's spectral properties, acidity, and reactivity towards further chemical modification. Research on related nitro-substituted isocarbostyrils (isoquinolinones) has shown that these molecules can exhibit unusual spectral behavior, including solvatochromism. karazin.ua The fluorescent properties of nitro-aromatic compounds are often regulated by radiationless intersystem crossing (ISC) processes, which are influenced by the specific substitution pattern. karazin.ua

While detailed experimental data for 4-Isoquinolinol, 5-nitro- is not widely published, its properties can be inferred from the characteristics of its parent structures. It stands as a key representative for studying the interplay of multiple substituents on the isoquinoline core.

PropertyValue / DescriptionSource
Compound Name 4-Isoquinolinol, 5-nitro--
Synonyms 5-Nitroisoquinolin-4-ol; 5-Nitro-4-hydroxyisoquinoline-
Parent Compound Isoquinoline wikipedia.org
Functional Groups Hydroxyl (-OH), Nitro (-NO₂)-
Key Structural Feature Isoquinoline heterocyclic framework rsc.orgnih.gov
Anticipated Reactivity Susceptible to reactions involving the hydroxyl group (e.g., etherification, esterification), reduction of the nitro group to an amine, and potential nucleophilic aromatic substitution. numberanalytics.com
Potential Research Area Investigation of its synthesis, tautomeric equilibrium, spectral properties, and use as an intermediate in the synthesis of more complex heterocyclic systems. karazin.uaorganic-chemistry.org

This table is generated based on general chemical principles and data from related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B3204215 4-Isoquinolinol, 5-nitro- CAS No. 103028-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitroisoquinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-10-4-6-2-1-3-7(9(6)8)11(13)14/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIANMCOEHINST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313546
Record name 5-Nitro-4-isoquinolinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103028-61-1
Record name 5-Nitro-4-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103028-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-4-isoquinolinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Isoquinolinol, 5 Nitro and Its Derivatives

Strategies for Nitro Group Introduction on the Isoquinoline (B145761) Core

The placement of a nitro group on the isoquinoline core is a critical step that dictates the final structure of the desired compound. The choice between direct electrophilic nitration and nucleophilic approaches depends largely on the desired position of the nitro group.

Direct Electrophilic Nitration of Isoquinoline and Precursors

Direct electrophilic nitration of isoquinoline, typically employing a mixture of nitric and sulfuric acids, results in substitution on the benzene (B151609) ring. stackexchange.comuomustansiriyah.edu.iq This is because the nitrogen atom in the heterocyclic ring is protonated under the strongly acidic conditions, deactivating the pyridine (B92270) ring towards electrophilic attack. stackexchange.comimperial.ac.uk

Under standard electrophilic nitration conditions, isoquinoline undergoes substitution primarily at the C-5 and C-8 positions. dtic.milkoreascience.kr The reaction with nitrating acid at 25°C yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.in Specifically, nitration of isoquinoline with nitric and sulfuric acids at 0°C gives 5-nitroisoquinoline and 8-nitroquinoline (B147351) in a roughly equal ratio. stackexchange.com One study reported yields of 80% for the 5-nitro isomer and 10% for the 8-nitro isomer. imperial.ac.uk Another reported a distribution of 52.3% to 47.7% for the 5- and 8-substituted products, respectively. stackexchange.com The preference for attack at these positions is attributed to the formation of the most stable Wheland intermediates. imperial.ac.uk

The presence of other substituents on the isoquinoline ring can influence the regioselectivity of nitration. For instance, the nitration of 3-chloroisoquinoline (B97870) with potassium nitrate (B79036) in sulfuric acid yields 3-chloro-5-nitroisoquinoline. cdnsciencepub.com Similarly, the synthesis of 5-bromo-8-nitroisoquinoline (B189721) is achieved by the nitration of 5-bromoisoquinoline. orgsyn.org

The distribution of C-5 and C-8 nitro isomers is sensitive to reaction conditions. Careful control of temperature is crucial to manage the regioselectivity and prevent over-nitration. vpscience.org For example, in the synthesis of 5-bromoisoquinoline, maintaining a low temperature is important to suppress the formation of the 8-bromo isomer. orgsyn.org The choice of nitrating agent and solvent system also plays a significant role. While mixed acid is standard, other reagents can alter the outcome. For instance, using acetyl nitrate can lead to nitration on the pyridine ring, yielding 3-nitroquinoline. youtube.comelsevierpure.com

Table 1: Regioselectivity in Electrophilic Nitration of Isoquinoline

Reagent Temperature Products Yields Reference
c.HNO₃/c.H₂SO₄ 25°C 5-Nitroisoquinoline, 8-Nitroisoquinoline 80% (5-nitro), 10% (8-nitro) imperial.ac.uk
HNO₃/H₂SO₄ 0°C 5-Nitroisoquinoline, 8-Nitroisoquinoline 52.3% (5-nitro), 47.7% (8-nitro) stackexchange.com
Fuming HNO₃/c.H₂SO₄/SO₃ RT 5-Nitroisoquinoline, 8-Nitroisoquinoline - uomustansiriyah.edu.iq
Acetyl nitrate - 3-Nitroquinoline - youtube.comelsevierpure.com
KNO₃/H₂SO₄ on 3-chloroisoquinoline - 3-Chloro-5-nitroisoquinoline - cdnsciencepub.com

Nucleophilic Nitration Approaches

Conventional electrophilic nitration methods are not suitable for introducing a nitro group at positions adjacent to the ring nitrogen in aza-aromatics like isoquinoline. dtic.mil This limitation has spurred the development of nucleophilic nitration methods.

A notable non-acidic, nucleophilic nitration method was developed by Baik et al. dtic.mil This one-step process allows for the nitration of isoquinoline at the C-1 position, a result not achievable through conventional mixed acid nitration. dtic.milkoreascience.kr The reaction is performed under mild conditions, typically at room temperature, using potassium nitrite (B80452) and acetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO). dtic.mil

The proposed mechanism involves the electrophilic attack of a complex formed between DMSO and acetic anhydride on the nitrogen atom of the isoquinoline. This is followed by the nucleophilic addition of a nitrite ion to this activated intermediate. koreascience.kr Molecular modeling studies suggest the formation of a molecular complex as a key reaction intermediate. dtic.mil

The Baik et al. method has been successfully applied to isoquinoline and some of its derivatives, providing good to excellent yields (50% to 88%) of the corresponding 1-nitroisoquinolines. dtic.mil This method is advantageous due to its mild conditions and the unique regioselectivity it offers. dtic.milkoreascience.kr However, the scope of this reaction is not universal for all aza-aromatics. While it works for isoquinoline and quinoline (B57606) (with lower yield), it is not effective for substrates like 1-nitroisoquinoline (B170357), quinoxaline, quinazoline (B50416), and pyridine. dtic.milntis.gov Attempts to further nitrate 1-nitroisoquinoline using this method were unsuccessful, with the starting material being recovered largely unchanged. dtic.mil

Table 2: Application of Baik et al. Nucleophilic Nitration Method

Substrate Product Yield Reference
Isoquinoline 1-Nitroisoquinoline 50-88% dtic.mil
Quinoline 2-Nitroquinoline 12.6% dtic.mil
1-Nitroisoquinoline No reaction - dtic.mil
Quinoxaline No reaction - dtic.mil
Quinazoline No isolable product - dtic.mil
Pyridine No isolable product - dtic.mil

Ipso-Nitration of Isoquinoline Boronic Acid Derivativesresearchgate.net

Ipso-nitration, the replacement of a functional group (in this case, a boronic acid) with a nitro group, presents a powerful regioselective method for synthesizing nitro-aromatic compounds. This transformation is particularly advantageous over traditional electrophilic aromatic substitution as it avoids the formation of isomeric byproducts. organic-chemistry.org The direct application of this method to an isoquinoline core has been demonstrated in the synthesis of 4-nitroisoquinoline (B1589690) from 4-isoquinolineboronic acid.

A documented procedure involves the reaction of 4-isoquinolineboronic acid with bismuth (III) nitrate pentahydrate in a solvent such as benzene or toluene. The mixture is refluxed for approximately 1.5 to 2 hours under an inert atmosphere. chemicalbook.com Following the reaction, a standard workup involving filtration and evaporation, the crude product is purified by silica (B1680970) gel column chromatography to yield 4-nitroisoquinoline. chemicalbook.com

While this specific example yields 4-nitroisoquinoline, the broader field of ipso-nitration of aryl boronic acids offers a range of reagents and conditions that could be adapted for isoquinoline derivatives. nih.govarkat-usa.org Fuming nitric acid is a common and effective nitrating agent for this transformation. organic-chemistry.orgnih.gov Mechanistic studies suggest that these reactions often proceed through a radical pathway involving the •NO₂ radical, with the reaction kinetics being of a higher order in nitric acid. organic-chemistry.orgnih.gov This method's high chemoselectivity and tolerance for various functional groups make it a valuable strategy for the synthesis of specifically substituted nitroisoquinolines. organic-chemistry.org

Table 1: Reagents for Ipso-Nitration of Aryl Boronic Acids This table is interactive. Users can sort data by clicking on the headers.

Reagent Substrate Example Notes Reference
Bismuth (III) nitrate pentahydrate 4-Isoquinolineboronic acid Reflux in benzene or toluene. chemicalbook.com
Fuming Nitric Acid General Aryl Boronic Acids Provides high chemoselectivity; proceeds via a radical mechanism. organic-chemistry.orgnih.gov
Nitric Acid / Acetic Acid Calixarenes Used for selective nitration of complex macromolecules. arkat-usa.org

Methodologies for Hydroxyl Group Introduction at C-4

Introducing a hydroxyl group at the C-4 position of the 5-nitroisoquinoline scaffold can be achieved through either direct oxidation or by transforming a pre-existing functional group, most commonly a halogen.

Oxidative Processes to Introduce Hydroxyl Functionality

The direct oxidative hydroxylation of a C-H bond at the C-4 position of 5-nitroisoquinoline is a challenging transformation. However, general methods for the hydroxylation of nitrogen heterocycles have been developed that may be applicable. One such method employs a system of cupric nitrate, a phosphate (B84403) buffer, and 30% hydrogen peroxide. researchgate.net This approach offers the potential for regioselective hydroxylation under mild and neutral conditions, avoiding over-oxidation. researchgate.net

Another strategy involves the N-oxidation of the isoquinoline ring followed by rearrangement. For instance, the synthesis of 1,5-dimethyl-4-hydroxyisoquinoline was achieved through N-oxidation of 1,5-dimethylisoquinoline, followed by a rearrangement using acetic anhydride and subsequent hydrolysis. researchgate.net While this demonstrates a C-4 hydroxylation, its direct applicability to a 5-nitro substituted substrate would require further investigation to ensure compatibility with the nitro group.

Transformation of Pre-existing Functional Groups to Hydroxyl (e.g., Halogen to Hydroxyl)

A more common and reliable method for introducing a C-4 hydroxyl group is through the nucleophilic aromatic substitution (SNAr) of a halogen atom. semanticscholar.org The presence of a strong electron-withdrawing group, such as the nitro group at the C-5 position, activates the aromatic ring, facilitating the displacement of a leaving group at the ortho (C-4) or para (C-6) positions. semanticscholar.orgyoutube.com

The synthesis of a suitable 4-halo-5-nitroisoquinoline precursor is the critical first step. Research has shown that 4-bromo-5-nitroisoquinolin-1-one can be prepared by the direct bromination of 5-nitroisoquinolin-1-one in acetic acid. bath.ac.uk The feasibility of nucleophilic substitution at the C-4 position of such a system is supported by the successful reaction of 4-bromo-1-methylisoquinoline (B35474) with various amines to produce 4-amino derivatives. researchgate.net

The conversion of the C-4 halogen to a hydroxyl group would typically be accomplished by hydrolysis, for example, by heating with an aqueous base like sodium hydroxide. The SNAr mechanism involves the addition of the nucleophile (hydroxide ion) to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitro group, followed by the elimination of the halide ion to restore aromaticity. youtube.com

Convergent and Divergent Synthesis of 4-Isoquinolinol, 5-nitro-

The construction of 4-Isoquinolinol, 5-nitro- can be approached through different strategic sequences, either by building the molecule in a linear fashion (sequential routes) or by attempting to form multiple functionalities in a single step (one-pot procedures).

Sequential Nitration and Hydroxylation Routes

A logical and frequently employed sequential route to 4-Isoquinolinol, 5-nitro- involves first establishing the nitro group at the C-5 position, followed by the introduction of the hydroxyl group at C-4.

Nitration of Isoquinoline: The electrophilic nitration of isoquinoline using a nitrating mixture (e.g., nitric acid and sulfuric acid) preferentially occurs at the C-5 and C-8 positions. Under controlled conditions, 5-nitroisoquinoline can be obtained as the major product. shahucollegelatur.org.in

Halogenation of 5-Nitroisoquinoline: The subsequent step involves the introduction of a halogen, such as bromine, at the C-4 position. This position is the most nucleophilic in the 5-nitroisoquinoline system, making it susceptible to electrophilic halogenation. bath.ac.uk This creates the key intermediate, a 4-halo-5-nitroisoquinoline. bath.ac.ukthieme-connect.de

Hydrolysis to 4-Isoquinolinol, 5-nitro-: The final step is the hydrolysis of the 4-halo-5-nitroisoquinoline. As described in section 2.2.2, the activating effect of the C-5 nitro group facilitates a nucleophilic aromatic substitution reaction where the halogen is displaced by a hydroxyl group upon treatment with an aqueous base. youtube.com

An alternative sequence, involving hydroxylation of the isoquinoline ring followed by nitration, is generally less viable for producing the desired isomer. For example, the nitration of related 4-hydroxyisoquinoline (B107231) derivatives has been reported to yield a mixture of 6- and 7-nitro isomers, rather than the desired 5-nitro compound. google.com

One-Pot Synthetic Procedures

While one-pot reactions that combine multiple bond-forming events into a single operation are highly efficient, specific procedures for the synthesis of 4-Isoquinolinol, 5-nitro- are not prominently documented in the reviewed literature. The development of such a process would likely involve a cascade reaction, for example, a tandem nitration and hydroxylation. One-pot syntheses have been reported for more complex, fused isoquinoline systems, often utilizing transition-metal catalysis or multi-component strategies. rsc.orgmdpi.comresearchgate.net However, a direct, one-pot method for the concurrent introduction of a nitro group at C-5 and a hydroxyl group at C-4 of the basic isoquinoline skeleton appears to be an area requiring further research.

Synthesis of Structural Analogues and Precursors to 4-Isoquinolinol, 5-nitro-

The construction of the 4-isoquinolinol, 5-nitro- scaffold relies on the availability of appropriately substituted isoquinoline precursors. The following subsections detail the synthetic approaches to key building blocks.

The introduction of substituents at the C4-position of the isoquinoline nucleus is a critical step in the synthesis of analogues of the target compound. Various methods have been developed to achieve this functionalization.

One facile approach involves the use of commercially available 4-bromoisoquinoline (B23445) as a starting material. openmedicinalchemistryjournal.com Heck reactions, for instance, can be employed to introduce α,β-unsaturated esters at the 4-position by reacting 4-bromoisoquinoline with suitable acrylate (B77674) esters. openmedicinalchemistryjournal.com

Palladium-catalyzed cross-coupling reactions have also proven to be powerful tools. An efficient method for the stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones has been developed through a tandem Heck–Suzuki coupling reaction. rsc.org These intermediates can then be further transformed into 4-substituted isoquinolines. rsc.org

Other strategies for accessing 4-substituted isoquinolines include:

The preparation and subsequent α-alkylation of isoquinoline-4-acetic esters. researchgate.net

The alkylation of 3-cyanomeconin followed by ring expansion. researchgate.net

The α-alkylation and cyclization of o-carbomethoxyphenylacetonitrile. researchgate.net

The oxidation of 4-hydroxy-1,2,3,4-tetrahydroisoquinoline to the corresponding oxo derivative, followed by the addition of a Grignard reagent. researchgate.netclockss.org

More contemporary methods, such as a palladium-catalyzed reaction of N-propargyl oxazolidines under microwave irradiation, offer a sequential reductive cyclization/ring-opening/aromatization cascade to yield 4-substituted isoquinolines. organic-chemistry.org

A selection of methods for the synthesis of 4-substituted isoquinolines is summarized in the table below.

Starting MaterialReagents and ConditionsProduct TypeReference
4-BromoisoquinolineAcrylate ester, Heck reaction conditions4-(α,β-Unsaturated ester)isoquinoline openmedicinalchemistryjournal.com
N/ATandem Heck–Suzuki coupling4-(Diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-one rsc.org
Isoquinoline-4-acetic estersAlkylation4-Alkyl-isoquinoline-4-acetic esters researchgate.net
4-Hydroxy-1,2,3,4-tetrahydroisoquinolineOxidation, Grignard reagent4-Alkyl/Aryl-isoquinoline researchgate.net
N-Propargyl oxazolidinesPalladium catalyst, microwave irradiation4-Substituted isoquinoline organic-chemistry.org

The introduction of a nitro group at the 5-position of the isoquinoline ring is a key transformation for the synthesis of 5-nitroisoquinoline intermediates. The most direct method for this is the nitration of isoquinoline itself. ontosight.ai This reaction is typically carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures to favor the formation of the 5-nitro isomer.

The synthesis of 5-bromo-8-nitroisoquinoline is another important route, as the bromine atom can be subsequently replaced to introduce other functionalities. This can be achieved in a one-pot procedure starting from isoquinoline, first by bromination using N-bromosuccinimide in sulfuric acid, followed by nitration. orgsyn.org Careful temperature control is crucial to minimize the formation of isomeric byproducts. orgsyn.org

Direct C-H functionalization reactions have emerged as a powerful strategy for the synthesis of substituted 5-nitroisoquinolines. For instance, the SNH (Substitution Nucleophilic of Hydrogen) amidation of 5-nitroisoquinoline allows for the direct introduction of amide and urea (B33335) functionalities at positions ortho or para to the nitro group. mdpi.com This method can lead to either nitro or nitroso derivatives depending on the reaction conditions and the nucleophile used. mdpi.com

The table below outlines key methods for the preparation of 5-nitroisoquinoline intermediates.

Starting MaterialReagents and ConditionsProductReference
IsoquinolineNitric acid, Sulfuric acid, 0–5°C5-Nitroisoquinoline
Isoquinoline1. N-Bromosuccinimide, H2SO4, -25°C to -18°C; 2. Nitration5-Bromo-8-nitroisoquinoline orgsyn.org
5-NitroisoquinolineAmides/Ureas, Anhydrous DMSON-(5-nitroisoquinolin-8-yl)amides or N-(5-nitrosoisoquinolin-6-yl)amides mdpi.com

A specific example of SNH amidation is the reaction of 5-nitroisoquinoline with 4-methylbenzamide (B193301) to yield 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide. mdpi.com The reaction conditions and yield are presented below.

ReactantsReagents and ConditionsProductYieldReference
5-Nitroisoquinoline, 4-MethylbenzamideMethod B: Not specified in abstract4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide53% mdpi.com

Green Chemistry Principles in 4-Isoquinolinol, 5-nitro- Synthesis

The application of green chemistry principles to the synthesis of complex molecules like 4-isoquinolinol, 5-nitro- is of growing importance. While specific studies on the green synthesis of this exact compound are not prevalent, general strategies in the synthesis of isoquinolines and nitroaromatic compounds can be applied.

A key concept is the direct C-H functionalization of the isoquinoline core. mdpi.comresearchgate.net This approach avoids the need for pre-functionalized starting materials, such as halogenated isoquinolines, which often require additional synthetic steps and generate stoichiometric amounts of waste. The SNH reactions discussed for the synthesis of 5-nitroisoquinoline derivatives are a prime example of this, as they directly substitute a hydrogen atom with a nucleophile. mdpi.comresearchgate.net

The principles of Pot, Atom, and Step Economy (PASE) are also highly relevant. mdpi.comresearchgate.net Synthetic routes that minimize the number of steps, maximize the incorporation of atoms from the reactants into the final product, and can be performed in a single pot are considered more environmentally benign. The one-pot synthesis of 5-bromo-8-nitroisoquinoline from isoquinoline exemplifies a step-economic approach. orgsyn.org

Furthermore, exploring alternative reaction media and catalysts is a cornerstone of green chemistry. The use of water as a solvent, where possible, is highly desirable. researchgate.net Iron-catalyzed reactions are also gaining attention as iron is an abundant and less toxic metal compared to many traditional transition metal catalysts. chemrxiv.org

Future efforts in the synthesis of 4-isoquinolinol, 5-nitro- and its derivatives should focus on incorporating these green chemistry principles to develop more sustainable and efficient synthetic methodologies.

Chemical Reactivity and Mechanistic Transformations of 4 Isoquinolinol, 5 Nitro

Reactivity of the Nitro Group

The powerful electron-withdrawing nature of the nitro group at the C-5 position dominates the reactivity of the isoquinoline (B145761) ring system. It significantly activates the molecule for a range of nucleophilic substitution reactions and can itself be transformed into other nitrogenous functionalities through reduction.

The nitro group of nitroisoquinolines is readily reducible to various other nitrogen-containing functional groups, most commonly the amino group. This transformation is a key step in the synthesis of many substituted isoquinoline derivatives. For instance, the catalytic reduction of a related compound, 4-bromo-5-nitroisoquinoline-1-carboxaldehyde acetal (B89532), successfully converts the nitro group to a 5-amino group, which is a precursor for pharmacologically active thiosemicarbazones. nih.govacs.orgresearchgate.net This reaction highlights that the nitro functionality can be selectively reduced even in the presence of other reactive sites. nih.govacs.orgresearchgate.net

Furthermore, the reduction can be controlled to yield intermediate functionalities such as hydroxylamines. The chemo-selective reduction of 5-nitroisoquinoline (B18046) using solid-supported Platinum(0) nanoparticles has been shown to produce N-hydroxyisoquinolin-5-amine in high yield (91%). rsc.org This demonstrates that specific catalytic systems can halt the reduction at the hydroxylamine (B1172632) stage, providing access to a different class of derivatives. rsc.org Similarly, the catalytic reduction of 5-nitroisoquinoline N-oxide over a palladium-carbon catalyst in a neutral medium yields 5-aminoisoquinoline (B16527). jst.go.jp While direct experimental data for 4-Isoquinolinol, 5-nitro- is limited, these examples from closely related structures strongly indicate that its C-5 nitro group can be selectively reduced to either an amino or a hydroxylamino group, providing routes to 5-amino-4-isoquinolinol or 5-(hydroxyamino)-4-isoquinolinol.

The C-5 nitro group strongly activates the isoquinoline ring for nucleophilic aromatic substitution (SNAr), particularly at positions that can effectively stabilize the intermediate Meisenheimer complex. Research on analogous compounds demonstrates that a leaving group at the C-4 position is susceptible to displacement by nucleophiles. In a multi-step synthesis, the cyclic ethylene (B1197577) acetal of 4-bromo-5-nitroisoquinoline-1-carboxaldehyde undergoes condensation with morpholine (B109124), where the morpholine displaces the bromine atom at the C-4 position. nih.govacs.orgresearchgate.net This substitution is followed by the catalytic reduction of the nitro group to afford 5-amino-4-morpholinoisoquinoline-1-carboxaldehyde thiosemicarbazone. nih.govacs.orgresearchgate.net

This reaction serves as a direct precedent, showing that the C-4 position is activated for SNAr by the C-5 nitro group. In the case of 4-Isoquinolinol, 5-nitro-, the hydroxyl group itself is a poor leaving group. However, it could be converted into a better leaving group, such as a tosylate or triflate, which could then be displaced by a suitable nucleophile in an SNAr reaction. The activation provided by the nitro group would facilitate such a substitution.

Modern synthetic methods increasingly focus on the direct functionalization of C–H bonds, and the Oxidative Nucleophilic Substitution of Hydrogen (SNH) is a powerful tool for this purpose in π-deficient systems like nitroisoquinolines. mdpi.com This methodology avoids the need for pre-installing a leaving group and often proceeds without expensive metal catalysts. nih.gov Extensive research on 5-nitroisoquinoline, a close analog of 4-Isoquinolinol, 5-nitro-, has detailed the course and mechanism of SNH reactions, particularly amidation and urea (B33335) formation. mdpi.comnih.gov It is important to note that the presence of a C-4 hydroxyl group, an electron-donating group, would likely influence the electronic properties of the ring and thus could affect the regioselectivity and reaction rates observed in the parent 5-nitroisoquinoline system.

The SNH amidation of 5-nitroisoquinoline with N-anions of aromatic amides exhibits distinct regioselectivity that is highly dependent on the reaction conditions. mdpi.com

In anhydrous DMSO , the reaction typically yields a mixture of two products: 8-aroylamino-5-nitroisoquinolines (resulting from attack at the C-8 position, para to the nitro group) and 6-aroylamino-5-nitrosoisoquinolines (resulting from attack at the C-6 position, ortho to the nitro group). mdpi.com

In the presence of water , a dramatic shift in regioselectivity occurs, and only the 8-aroylamino-5-nitroisoquinolines are formed. mdpi.com

With ureas , the regioselectivity can be different again. Reactions with urea and monosubstituted ureas under anhydrous conditions proceed exclusively at the C-6 position to form 5-nitrosoisoquinoline-6-amine. mdpi.comnih.gov

The tables below summarize the outcomes of SNH amidation of 5-nitroisoquinoline with various benzamide (B126) and urea nucleophiles.

Table 1: SNH Amidation of 5-Nitroisoquinoline with Substituted Benzamides

Nucleophile Product at C-8 (Nitro) Product at C-6 (Nitroso)
p-Methylbenzamide 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide 4-Methyl-N-(5-nitrosoisoquinolin-6-yl)benzamide
Benzamide N-(5-Nitroisoquinolin-8-yl)benzamide N-(5-Nitrosoisoquinolin-6-yl)benzamide
p-Methoxybenzamide 4-Methoxy-N-(5-nitroisoquinolin-8-yl)benzamide 4-Methoxy-N-(5-nitrosoisoquinolin-6-yl)benzamide
p-Nitrobenzamide 4-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide Not Formed
m-Nitrobenzamide 3-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide Not Formed
o-Nitrobenzamide 2-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide Not Formed

Data sourced from a study on the amidation of 5-nitroisoquinoline. mdpi.com

Table 2: SNH Reaction of 5-Nitroisoquinoline with Ureas

Nucleophile Product Position of Substitution Functional Group on Product
Urea 5-Nitrosoisoquinoline-6-amine C-6 Nitrosoamine
1,1-Dimethylurea N-(5-Nitroisoquinolin-8-yl)-N',N'-dimethylurea C-8 Nitro
1,1-Diethylurea N-(5-Nitroisoquinolin-8-yl)-N',N'-diethylurea C-8 Nitro
Morpholine-4-carboxamide N-(5-Nitroisoquinolin-8-yl)morpholine-4-carboxamide C-8 Nitro

Data sourced from studies on the SNH reactions of 5-nitroisoquinoline. mdpi.comnih.gov

The mechanism of SNH amidation on 5-nitroisoquinoline explains the observed regioselectivity and the formation of both nitro and nitroso products. mdpi.comresearchgate.net The process involves two main pathways depending on the site of nucleophilic attack:

Nitro Pathway (Para-attack): The amide anion attacks the C-8 position (para to the nitro group) to form a σH adduct. This intermediate is then aromatized through oxidation to yield the final 8-amino-5-nitroisoquinoline derivative. In many cases, another molecule of 5-nitroisoquinoline acts as the primary oxidant, which in turn is reduced, leading to by-products and limiting the maximum theoretical yield of the aminated product. mdpi.com

Nitroso Pathway (Ortho-attack): The nucleophile attacks the C-6 position (ortho to the nitro group), also forming a σH adduct. However, this intermediate aromatizes via a different route involving a proton transfer and the elimination of a water molecule (dehydration). This pathway results in the formation of a 6-amino-5-nitrosoisoquinoline derivative. mdpi.comresearchgate.net

In reactions involving ureas, the initial product of nucleophilic substitution can be unstable. For example, in the reaction with urea under anhydrous conditions, the intermediate formed at the C-6 position eliminates isocyanic acid to yield the final 5-nitrosoisoquinoline-6-amine product. mdpi.com

Oxidative Nucleophilic Substitution of Hydrogen (SNH) in Nitroisoquinolines

Reactivity of the Hydroxyl Group at C-4

The hydroxyl group at the C-4 position of the isoquinoline ring imparts phenolic character to the molecule. Studies on 4-hydroxyisoquinoline (B107231) confirm that the phenol (B47542) tautomer is the predominant form in aqueous solutions. researchgate.net This phenolic nature dictates its reactivity, making it susceptible to reactions typical of phenols.

A key reaction of the hydroxyl group is esterification. In a synthetic route involving a related compound, 1,5-dimethyl-4-hydroxyisoquinoline, the hydroxyl group is acetylated using acetic anhydride (B1165640) to form 4-acetoxy-5-methylisoquinoline-1-carboxaldehyde. nih.govacs.orgresearchgate.net This transformation demonstrates that the hydroxyl group in 4-hydroxyisoquinolines can be readily converted into an ester. This not only serves as a protecting group but also modifies the electronic properties of the molecule. The resulting acetoxy group can later be hydrolyzed back to the hydroxyl group under acidic conditions. nih.govacs.org

Given its phenolic acidity, the C-4 hydroxyl group can be deprotonated by a suitable base to form a phenoxide anion. This anion would be a potent nucleophile, capable of reacting with electrophiles such as alkyl halides in Williamson ether synthesis to form 4-alkoxy-5-nitroisoquinolines. Furthermore, as discussed in the SNAr section, converting the hydroxyl group into a better leaving group (e.g., tosylate, triflate) would activate the C-4 position for displacement by various nucleophiles.

Electrophilic and Nucleophilic Substitution on the Isoquinoline Ring System

The reactivity of the isoquinoline ring towards electrophilic and nucleophilic substitution is significantly influenced by the substituents present. ontosight.ai In 4-isoquinolinol, 5-nitro-, the hydroxyl group acts as an activating group, while the nitro group is a strong deactivating group.

Electrophilic Substitution: Electrophilic aromatic substitution (SEAr) on the isoquinoline ring generally occurs on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. uomustansiriyah.edu.iqquimicaorganica.org The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. uoanbar.edu.iq In isoquinoline itself, electrophilic substitution preferentially occurs at the C5 and C8 positions. uomustansiriyah.edu.iqshahucollegelatur.org.in The presence of the activating hydroxyl group at C4 would be expected to direct incoming electrophiles to the ortho and para positions relative to it. However, the powerful deactivating effect of the nitro group at C5 will strongly direct electrophiles away from its vicinity and further deactivate the entire benzene ring. Therefore, predicting the precise site of electrophilic substitution on 4-isoquinolinol, 5-nitro- is complex and would likely result in a mixture of products or require harsh reaction conditions.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring is favored on the electron-deficient pyridine ring, particularly at the C1 position. quimicaorganica.orgshahucollegelatur.org.in The presence of the electron-withdrawing nitro group on the benzene ring can also activate positions ortho and para to it for nucleophilic attack. iust.ac.ir Specifically, a nitro group at the 5-position can activate the C6 position for nucleophilic substitution. iust.ac.ir Research on 5-nitroisoquinoline has demonstrated that direct nucleophilic substitution of hydrogen can occur, leading to the formation of amino derivatives at positions ortho to the nitro group. nih.gov The hydroxyl group at C4, being electron-donating, would generally disfavor nucleophilic attack on the pyridine ring.

The combination of an activating hydroxyl group and a deactivating nitro group creates a push-pull electronic effect within the 4-isoquinolinol, 5-nitro- molecule.

Reaction Pathways: The presence of both activating and deactivating groups can lead to more complex reaction pathways. For instance, in reactions involving strong nucleophiles, the possibility of vicarious nucleophilic substitution (VNS) exists, where a hydrogen atom ortho or para to the nitro group is replaced. mdpi.com Studies on nitroquinolines have shown that VNS can be a viable pathway for introducing new functional groups. mdpi.com The hydroxyl group at C4 could potentially influence the regioselectivity of such reactions.

Derivatization and Functionalization Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds. beilstein-journals.orgmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. mdpi.com

For 4-isoquinolinol, 5-nitro-, a key strategy for employing palladium-catalyzed cross-coupling would first involve the conversion of the hydroxyl group to a better leaving group, such as a triflate or a halide. Alternatively, the introduction of a halogen at another position on the ring would provide a handle for coupling reactions. For example, bromination of isoquinoline can occur, and this bromo-derivative can then participate in cross-coupling reactions. orgsyn.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide or triflate in the presence of a palladium catalyst. beilstein-journals.orgmdpi.com This would be a versatile method for introducing new aryl or vinyl groups onto the isoquinoline scaffold.

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide or triflate. worktribe.com It provides a direct route to alkynyl-substituted isoquinolines.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling a halide or triflate with an amine. acs.org This would be a valuable method for introducing a wide range of amino functionalities.

The nitro group on the ring is generally compatible with many palladium-catalyzed coupling conditions. However, in some cases, it can be reduced, so careful selection of the catalyst and reaction conditions is necessary. google.com

The following table summarizes potential palladium-catalyzed cross-coupling reactions for derivatizing 4-isoquinolinol, 5-nitro-:

Reaction NameCoupling PartnersResulting Bond
Suzuki-Miyaura Organoboron reagent + Halide/TriflateC-C
Sonogashira Terminal alkyne + Halide/TriflateC-C (alkynyl)
Buchwald-Hartwig Amine + Halide/TriflateC-N

Functional Group Interconversions at C-1, C-3, C-4, C-5, C-6, C-7, and C-8

Functional group interconversions are pivotal in modifying the scaffold of 4-Isoquinolinol, 5-nitro- to access a diverse range of derivatives. The reactivity at each position is unique and influenced by the electronic environment of the isoquinoline core.

The C-1 position, being alpha to the nitrogen atom in the pyridine ring, is susceptible to nucleophilic substitution, especially if a suitable leaving group is present. While direct functionalization at C-1 of 4-Isoquinolinol, 5-nitro- is not extensively documented, related transformations on similar isoquinoline systems provide insights into its potential reactivity. For instance, a chloro group at the 1-position of 4-hydroxyisoquinoline derivatives is known to be reactive towards nucleophiles. The Ziegler reaction with organolithium reagents is another common method for introducing substituents at the C-1 position of isoquinolines. nih.gov

Table 1: Potential Functional Group Interconversions at C-1
Starting MaterialReagents and ConditionsProductReaction TypeReference
1-Chloro-4-hydroxyisoquinoline derivativeAmines or Thiols1-Amino/Thio-4-hydroxyisoquinoline derivativeNucleophilic Substitution
Isoquinolinen-Butyllithium, then electrophile1-Substituted isoquinolineNucleophilic Addition nih.gov

The C-3 position is generally less reactive than C-1 towards nucleophiles. However, functionalization can be achieved, often requiring specific synthetic strategies. For instance, the synthesis of 3-hydroxyisoquinolines can be accomplished through methods like the aryne acyl-alkylation/condensation, which could potentially be adapted. caltech.edu

Table 2: Potential Functional Group Interconversions at C-3
Starting MaterialReagents and ConditionsProductReaction TypeReference
β-ketoesterOne-pot aryne acyl-alkylation/condensation3-HydroxyisoquinolineCyclization/Condensation caltech.edu

The hydroxyl group at C-4 is a key site for functional group interconversion. It can undergo etherification and potentially oxidation. The hydroxyl group also activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

Etherification of the C-4 hydroxyl group can be achieved. For example, palladium-catalyzed allylic etherification of quinolinol and isoquinolinol has been demonstrated, suggesting a similar reaction could be applied to 4-Isoquinolinol, 5-nitro-. frontiersin.org Furthermore, modification of the C-4 hydroxy group via esterification using acyl halides or anhydrides is a known transformation for 4-hydroxy-isoquinoline compounds. google.com Halogenation at the C-4 position is also a known transformation, often influenced by the directing effect of the hydroxyl group. researchgate.netnih.govgoogle.com

Table 3: Functional Group Interconversions at C-4
Starting MaterialReagents and ConditionsProductReaction TypeReference
IsoquinolinolVinyl ethylene carbonate, PdCl₂(dppf), Cs₂CO₃, MeCN, 80°CAllyl ether of isoquinolinolEtherification frontiersin.org
4-Hydroxyisoquinoline compoundAcyl halide or AnhydrideC4-Ester of isoquinolineEsterification google.com
4-HydroxyisoquinolineFungal flavin-dependent halogenase (Rdc2)4-Hydroxy-ortho-chloro-isoquinolineHalogenation nih.gov
5-Nitroisoquinolin-1-oneBromine4-Bromo-5-nitroisoquinolin-1-oneBromination bath.ac.uk

The nitro group at the C-5 position is readily reduced to an amino group, which is one of the most significant and widely reported functional group interconversions for 5-nitroisoquinolines. nih.gov This transformation opens up a vast array of subsequent chemical modifications of the resulting 5-aminoisoquinoline derivative. The reduction can be achieved using various reducing agents, including catalytic hydrogenation. The resulting amino group is a versatile functional handle for further reactions.

Table 4: Functional Group Interconversions at C-5
Starting MaterialReagents and ConditionsProductReaction TypeReference
5-NitroisoquinolineH₂, Pd/C5-AminoisoquinolineReduction
5-Nitroisoquinoline derivativesNitroreductase5-Amino-isoquinoline derivativesBioreduction nih.gov
4-Bromo-5-nitro-isoquinoline-1-carbaldehydeCatalytic hydrogenation or metal hydrides4-Bromo-5-amino-isoquinoline-1-carbaldehydeReduction

The reactivity of the benzene portion of the isoquinoline ring (positions C-6, C-7, and C-8) is governed by the directing effects of the existing substituents. The hydroxyl group at C-4 is an activating ortho-, para-director, while the nitro group at C-5 is a deactivating meta-director. Their combined influence makes predicting the outcome of electrophilic substitution complex.

Interestingly, nucleophilic substitution of hydrogen (SNH) has been reported on 5-nitroisoquinoline, leading to functionalization at the C-6 and C-8 positions. nih.govmdpi.com For instance, amidation of 5-nitroisoquinoline can lead to the formation of 5-nitroisoquinolin-8-yl amides. mdpi.com This suggests that despite the electron-donating character of the hydroxyl group, the strong electron-withdrawing nature of the nitro group can activate the C-6 and C-8 positions towards nucleophilic attack under specific conditions.

Table 5: Potential Functional Group Interconversions at C-6, C-7, and C-8
Starting MaterialReagents and ConditionsProduct(s)Reaction TypeReference
5-NitroisoquinolineAmide anion, anhydrous DMSON-(5-nitroisoquinolin-8-yl)benzamides and N-(5-nitrosoisoquinolin-6-yl)benzamidesNucleophilic Substitution of Hydrogen (SNH) mdpi.com
5-NitroisoquinolineUrea derivatives, anhydrous conditions5-Nitrosoisoquinoline-6-amineNucleophilic Substitution of Hydrogen (SNH) nih.govmdpi.com
5-Nitroquinolines4-amino-1,2,4-triazole, t-BuOK/DMSOAmino products at ortho position to the nitro groupVicarious Nucleophilic Substitution (VNS) researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Isoquinolinol, 5-nitro-, a detailed analysis of one- and two-dimensional NMR spectra would be required for unambiguous assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra of 4-Isoquinolinol, 5-nitro- are dictated by the combined electronic effects of the electron-donating hydroxyl (-OH) group and the strongly electron-withdrawing nitro (-NO₂) group on the isoquinoline (B145761) core.

Proton (¹H) NMR: The proton chemical shifts can be predicted by considering the spectra of 5-nitroisoquinoline (B18046) chemicalbook.com and 4-hydroxyisoquinoline (B107231) connectjournals.com. The powerful deshielding effect of the nitro group at C5 is expected to significantly influence the protons on the carbocyclic ring, particularly H-6 and H-8. The H-1 proton, being adjacent to the heterocyclic nitrogen, will appear at a characteristically downfield shift. The H-3 proton is situated in the pyridine (B92270) ring, alpha to the nitrogen and adjacent to the carbon bearing the hydroxyl group. The presence of the hydroxyl group at C4 generally introduces electron density into the ring, which would typically have a shielding effect. However, the formation of an intramolecular hydrogen bond with the C5-nitro group complicates this effect. The hydroxyl proton itself is expected to be a broad singlet, with its chemical shift highly dependent on solvent and concentration, unless it is involved in strong intramolecular hydrogen bonding.

Predicted NMR Chemical Shifts for 4-Isoquinolinol, 5-nitro-

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~9.0 - 9.2~145 - 148
3~8.0 - 8.2~118 - 122
4-~155 - 160
4a-~128 - 132
5-~148 - 152
6~8.5 - 8.7~120 - 124
7~7.8 - 8.0~129 - 133
8~8.2 - 8.4~125 - 128
8a-~135 - 138
OH>10 (broad)-

To confirm the predicted assignments and establish the precise molecular structure, several 2D NMR experiments are essential. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. youtube.com For 4-Isoquinolinol, 5-nitro-, key correlations would be observed between the adjacent protons on the carbocyclic ring: a cross-peak between H-7 and H-8, and another between H-7 and H-6. This would allow for the sequential assignment of these protons. The isolated protons H-1 and H-3 would not show COSY correlations to other aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). sdsu.edu It would definitively link each proton signal to its attached carbon atom. For example, the proton signal assigned as H-6 would show a cross-peak to the carbon signal assigned as C-6, confirming their direct bond. This is invaluable for assigning the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds. youtube.com Key HMBC correlations for confirming the structure of 4-Isoquinolinol, 5-nitro- would include:

The H-1 proton showing correlations to C-3 and the quaternary carbon C-8a.

The H-3 proton showing correlations to C-1, C-4, and the bridgehead carbon C-4a.

Protons H-6, H-7, and H-8 showing long-range correlations to each other's carbons and, crucially, to the quaternary carbons (C-4a, C-5, C-8a), which confirms the substitution pattern. For instance, a three-bond correlation from H-6 to the hydroxyl-bearing C-4 would be strong evidence for the substituent placement.

These techniques, used in concert, would allow for the unambiguous assignment of every proton and carbon atom in the molecule, as demonstrated in the structural elucidation of similar heterocyclic systems. doi.orgresearchgate.net

The chemical shifts observed in the NMR spectra are direct reporters of the electronic environment of the nuclei. In 4-Isoquinolinol, 5-nitro-, there is a significant interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group.

The -NO₂ group at C5 is a strong deactivating group, withdrawing electron density via both inductive and resonance effects. This leads to a general deshielding (downfield shift) of protons and carbons, especially those in close proximity like H-6 and C-5. The -OH group at C4 is an activating group, donating electron density to the ring system through resonance. This would tend to cause shielding (upfield shift).

The combination of these opposing effects creates a unique electronic distribution. The formation of a strong intramolecular hydrogen bond between the 4-OH and 5-NO₂ groups can lead to a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). nih.gov This interaction can enhance π-delocalization within the chelate ring formed by the hydrogen bond, further modulating the aromaticity and the resulting chemical shifts. The significant downfield shift of the hydroxyl proton would be a key indicator of this strong hydrogen bond. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides direct information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR and Raman spectra of 4-Isoquinolinol, 5-nitro- would be dominated by characteristic bands from the nitro and hydroxyl functional groups.

Nitro Group (-NO₂): The nitro group gives rise to two prominent and strong stretching vibrations in the IR spectrum. Based on data for 5-nitroisoquinoline researchgate.netresearchgate.net, these are:

Asymmetric stretch (ν_as): Expected in the region of 1520 - 1550 cm⁻¹ . This is typically a very strong and sharp absorption.

Symmetric stretch (ν_s): Expected in the region of 1340 - 1360 cm⁻¹ . This absorption is also strong. The presence of both of these strong bands provides definitive evidence for the nitro functionality.

Hydroxyl Group (-OH): The vibrational mode of the hydroxyl group is highly sensitive to its environment.

O-H Stretch (ν_O-H): In the absence of hydrogen bonding, a "free" hydroxyl group shows a sharp, relatively weak absorption around 3600 cm⁻¹ . However, due to the molecular structure, a strong intramolecular hydrogen bond is expected, which would cause this band to shift dramatically to a lower frequency (e.g., 3200 - 2800 cm⁻¹ ) and become very broad and intense. matanginicollege.ac.in

C-O Stretch (ν_C-O): A strong absorption corresponding to the C-O stretching vibration is expected in the region of 1200 - 1260 cm⁻¹ .

Expected Key IR Vibrational Modes for 4-Isoquinolinol, 5-nitro-

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (H-bonded)-OH3200 - 2800Strong, Broad
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium
C=N/C=C Stretch (Aromatic)Isoquinoline Ring1620 - 1450Medium-Strong
NO₂ Asymmetric Stretch-NO₂1550 - 1520Very Strong
NO₂ Symmetric Stretch-NO₂1360 - 1340Strong
C-O StretchAr-OH1260 - 1200Strong

The most significant feature in the IR spectrum of 4-Isoquinolinol, 5-nitro- would be the evidence of a strong intramolecular hydrogen bond between the hydroxyl proton at C4 and an oxygen atom of the nitro group at C5. This is strongly suggested by studies on the analogous compound 3-nitro-4-hydroxyisoquinoline, which confirmed the presence of strong intramolecular H-bonds. researchgate.net

This interaction is identified in the IR spectrum by the dramatic broadening and shifting of the O-H stretching band to a much lower wavenumber (red shift) compared to a free O-H group. matanginicollege.ac.in The strength of the hydrogen bond is correlated with the magnitude of this shift; a larger shift indicates a stronger bond. mdpi.com This H-bond effectively forms a stable six-membered ring, which enhances the planarity and influences the electronic properties of the molecule, a feature that aligns with the NMR analysis. The dilution of a sample in a non-polar solvent would show a negligible change in the position of this H-bonded O-H band, confirming its intramolecular nature. matanginicollege.ac.in

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic spectroscopy of 4-Isoquinolinol, 5-nitro-, a derivative of isocarbostyril, demonstrates unique photophysical properties, largely influenced by the presence of the nitro group and its position on the isoquinoline core.

Detailed Analysis of UV-Vis Absorption Maxima and Molar Extinction Coefficients

The ultraviolet-visible (UV-Vis) absorption spectrum of 4-Isoquinolinol, 5-nitro-, and its derivatives is characterized by distinct absorption bands. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic transitions within the molecule. researchgate.net The spectra of nitrobenzaldehyde isomers, for instance, show strong absorptions with molar extinction coefficients (εmax) exceeding 10,000 M⁻¹ cm⁻¹ around 250 nm, which are attributed to π-π* transitions involving the nitro and benzene (B151609) groups. nih.gov Weaker transitions are typically observed at longer wavelengths. nih.gov

For a compound to be considered for photosafety testing, it generally needs to absorb sufficient light in the UV and visible range. nih.gov A molar extinction coefficient (MEC) value greater than 1000 L·mol⁻¹·cm⁻¹ is often used as a threshold for further evaluation. nih.gov While specific molar extinction coefficients for 4-Isoquinolinol, 5-nitro- are not detailed in the available literature, related nitroaromatic compounds exhibit strong absorbance. nih.gov The absorption spectra of related nitro-substituted isocarbostyrils have been studied, forming a basis for understanding their electronic behavior. nih.gov

Table 1: Representative UV-Vis Absorption Characteristics for Related Nitroaromatic Compounds

Compound Family Typical Absorption Maxima (λmax) General Molar Extinction Coefficient (εmax) Range (M⁻¹ cm⁻¹) Transition Type
Nitrobenzaldehydes ~250 nm > 10,000 π-π* (charge transfer)
Nitrobenzaldehydes ~300 nm ~ 1,000 π-π* (arene function)
Nitrobenzaldehydes ~350 nm < 100 n-π*

This table provides generalized data for related compound classes to illustrate typical spectroscopic features. Data is sourced from studies on nitrobenzaldehydes and general information on isocarbostyrils. nih.govnih.gov

Solvatochromic Behavior and Solvent Polarity Effects

4-Isoquinolinol, 5-nitro- exhibits pronounced solvatochromic behavior, meaning its absorption and emission spectra are sensitive to the polarity of the solvent. nih.govcdnsciencepub.com This phenomenon is characteristic of molecules with a significant change in dipole moment between their ground and excited states. The 5-nitro-isocarbostyril derivatives are described as highly solvatochromic. nih.govcdnsciencepub.com

In many donor-π-acceptor systems, increasing solvent polarity leads to a red shift (bathochromic shift) in the emission spectrum. For some weak donor-strong acceptor π-conjugates, a significant red shift of up to 84 nm has been observed for a nitro-substituted compound when moving to more polar solvents. whitman.edu This stabilization of the excited state in polar environments is a key feature of their photophysics. cdnsciencepub.com The study of such solvent effects is crucial for understanding the electronic structure and for potential applications as polarity-sensitive fluorescent probes. researchgate.net

Fluorescence Quantum Yields and Emission Characteristics

The fluorescence properties of 4-Isoquinolinol, 5-nitro- are particularly noteworthy. Unlike many nitroaromatic compounds which are typically non-fluorescent due to efficient quenching by the nitro group, 5-nitro-isocarbostyril derivatives display fluorescence in solvents of intermediate-to-high polarity. nih.govcdnsciencepub.combioanalysis-zone.com This atypical emission suggests a complex interplay of electronic states. cdnsciencepub.com

The presence of a nitro group on an aromatic ring is often associated with fluorescence quenching. bioanalysis-zone.com For example, a related isoquinoline derivative, 1-(isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one, shows no intrinsic emission due to the strong electron-withdrawing nature of the NO₂ group. bioanalysis-zone.com However, for 4-Isoquinolinol, 5-nitro-, fluorescence is observed, indicating that the specific molecular structure and solvent environment can mitigate the typical quenching pathways. nih.gov The quantum yield of related nitro-substituted imidazo[5,1-a]isoquinolines has been reported to be very low, with fluorescence being almost completely quenched. wikipedia.org In contrast, other functionalized isoquinoline derivatives can exhibit high quantum yields, demonstrating the significant impact of substituents on emission properties. nih.gov

Table 2: General Fluorescence Characteristics of Nitro-Substituted Isoquinoline Derivatives

Compound Type Fluorescence Behavior Influencing Factors
5-Nitro-isocarbostyrils Fluorescent in medium-to-high polarity solvents. nih.govcdnsciencepub.com Solvent polarity, specific electronic structure. nih.govcdnsciencepub.com
1-(Isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one No intrinsic emission (fluorescence quenching). bioanalysis-zone.com Strong electron-withdrawing NO₂ group. bioanalysis-zone.com

Non-Radiative Decay Pathways and Intersystem Crossing (ISC) Processes

For most nitro-substituted aromatic compounds, non-radiative decay processes dominate over fluorescence, leading to low or non-existent emission. nih.gov One of the most critical non-radiative pathways is intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). nih.gov This spin-forbidden transition is often highly efficient in nitroaromatics. cdnsciencepub.com

The fluorescence observed in 5-nitro-isocarbostyril derivatives is regulated by the efficiency of the ISC process. nih.gov Theoretical studies aim to understand the role of nπ* states localized on the NO₂ group and the spin-orbit coupling that facilitates ISC. nih.gov In many heteroaromatics like isoquinoline, the competition between fluorescence, internal conversion (IC), and intersystem crossing determines the ultimate fate of the excited state. scispace.com The presence of heavy atoms or paramagnetic species can enhance ISC, but the intrinsic electronic structure, particularly the energy gap and coupling between the relevant singlet and triplet states, is paramount. nih.gov The deviation from planarity in some heterocyclic systems can also influence spin-orbit coupling and, consequently, the rate of intersystem crossing. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. wikipedia.org An electron impact (EI) source is commonly used to ionize the sample, causing the molecule to lose an electron and form a molecular ion. msu.edu This high-energy ion can then break apart into smaller, characteristic fragment ions. msu.edu

For 4-Isoquinolinol, 5-nitro-, the fragmentation pattern under mass spectrometry would be expected to show characteristic losses related to its functional groups. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or parts of it, such as the loss of NO or O. nih.gov The fragmentation of the isoquinoline core itself would also contribute to the mass spectrum. For instance, studies on various isoquinoline alkaloids show complex fragmentation behaviors, including cross-ring cleavages and losses of substituents. nih.govnih.gov The loss of the NO₂ group has been observed as a prominent fragmentation pathway in related nitro-containing fused heterocyclic systems. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z), typically to several decimal places. bioanalysis-zone.com This "exact mass" allows for the determination of a compound's elemental composition, a critical step in its identification. frontagelab.com Unlike nominal mass, which is the integer mass, the exact mass is calculated using the mass of the most abundant isotope of each element. frontagelab.com

The molecular formula for 4-Isoquinolinol, 5-nitro- is C₉H₆N₂O₃. Using the exact masses of the most abundant isotopes (C: 12.000000, H: 1.007825, N: 14.003074, O: 15.994915), the theoretical monoisotopic mass can be calculated. This calculated exact mass serves as a benchmark for experimental HRMS measurements, which can confirm the elemental formula with high confidence, typically within an error of 5 parts per million (ppm). frontagelab.com While PubChem lists an exact mass for 5-nitroisoquinoline (C₉H₆N₂O₂), the addition of a hydroxyl group in 4-Isoquinolinol, 5-nitro- changes the molecular formula and thus the exact mass. nih.gov

Table 3: Calculated Exact Mass for 4-Isoquinolinol, 5-nitro-

Compound Name Molecular Formula Calculated Monoisotopic Mass (Da)

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties because it offers a good balance between accuracy and computational cost.

Geometry Optimization and Molecular Conformation

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Starting with an initial guess of the molecular structure, the DFT calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy. This process minimizes the forces on each atom.

For 4-Isoquinolinol, 5-nitro-, the optimization would yield precise information on bond lengths, bond angles, and dihedral angles. Key parameters would include the planarity of the isoquinoline ring system and the orientation of the hydroxyl (-OH) and nitro (-NO₂) groups relative to the ring. The absence of imaginary vibrational frequencies in the final calculation confirms that the optimized structure is a true energy minimum.

Table 5.1.1: Predicted Key Geometrical Parameters for 4-Isoquinolinol, 5-nitro- (Hypothetical Data)

ParameterBond/AnglePredicted Value (DFT)
Bond Lengths C-N (nitro)Data not available
N-O (nitro)Data not available
C-O (hydroxyl)Data not available
O-H (hydroxyl)Data not available
Bond Angles O-N-O (nitro)Data not available
C-C-N (nitro)Data not available
C-C-O (hydroxyl)Data not available
Dihedral Angle C-C-N-O (nitro group twist)Data not available

Note: This table is for illustrative purposes. Specific values for 4-Isoquinolinol, 5-nitro- are not available in the searched literature.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. These orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For 4-Isoquinolinol, 5-nitro-, the analysis would reveal how the electron-withdrawing nitro group and the electron-donating hydroxyl group influence the energies and spatial distribution of these orbitals.

Table 5.1.2: Frontier Molecular Orbital Properties for 4-Isoquinolinol, 5-nitro- (Hypothetical Data)

PropertyValue (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Energy Gap (ΔE) Data not available

Note: This table is for illustrative purposes. Specific values for 4-Isoquinolinol, 5-nitro- are not available in the searched literature.

Electrostatic Potential Surface (MESP) Mapping

The Molecular Electrostatic Potential Surface (MESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating different values of the electrostatic potential. Typically, red areas signify regions of negative potential (rich in electrons), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow regions indicate neutral or intermediate potential.

For 4-Isoquinolinol, 5-nitro-, the MESP map would be expected to show a strong negative potential (red) around the oxygen atoms of the nitro group and the hydroxyl group, reflecting their high electronegativity. A positive potential (blue) would likely be observed around the hydrogen atom of the hydroxyl group and parts of the aromatic ring system, indicating regions susceptible to interaction with nucleophiles.

Spectroscopic Property Prediction and Interpretation

Computational methods are also used to predict and help interpret various types of molecular spectra.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis and Fluorescence Spectra

Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excited states of molecules. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. The calculation provides the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands.

For 4-Isoquinolinol, 5-nitro-, TD-DFT calculations would identify the specific electronic transitions (e.g., from HOMO to LUMO) responsible for the main absorption bands. While fluorescence is more complex to predict accurately, TD-DFT can provide insights into the nature of the lowest energy excited state, which is essential for understanding emission properties.

Table 5.2.1: Predicted UV-Vis Absorption Data for 4-Isoquinolinol, 5-nitro- (Hypothetical Data)

Transitionλmax (nm)Excitation Energy (eV)Oscillator Strength (f)
S₀ → S₁Data not availableData not availableData not available
S₀ → S₂Data not availableData not availableData not available

Note: This table is for illustrative purposes. Specific values for 4-Isoquinolinol, 5-nitro- are not available in the searched literature.

Vibrational Frequency Calculations for IR and Raman Assignments

The same DFT calculations used for geometry optimization can be extended to compute vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration of the molecule, such as bond stretching, bending, and twisting. The results are invaluable for interpreting experimental infrared (IR) and Raman spectra.

For 4-Isoquinolinol, 5-nitro-, the calculations would predict the characteristic vibrational frequencies for its functional groups. This would include the O-H stretching of the hydroxyl group, the symmetric and asymmetric N-O stretching of the nitro group, C-H stretching and bending of the aromatic rings, and the skeletal vibrations of the isoquinoline core. Comparing these calculated frequencies with experimental spectra allows for a detailed and confident assignment of the observed spectral bands.

Table 5.2.2: Predicted Principal Vibrational Frequencies for 4-Isoquinolinol, 5-nitro- (Hypothetical Data)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchHydroxyl (-OH)Data not available
N-O Asymmetric StretchNitro (-NO₂)Data not available
N-O Symmetric StretchNitro (-NO₂)Data not available
C=C/C=N Ring StretchIsoquinoline CoreData not available
C-H Aromatic StretchAromatic RingsData not available

Note: This table is for illustrative purposes. Specific values for 4-Isoquinolinol, 5-nitro- are not available in the searched literature.

An in-depth analysis of the theoretical and computational chemistry of 4-Isoquinolinol, 5-nitro- reveals significant insights into its molecular properties and reactivity. Advanced computational techniques, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in predicting its spectroscopic characteristics, elucidating reaction mechanisms, and understanding its structure-property relationships.

Advanced Applications in Chemical Synthesis and Materials Science

4-Isoquinolinol, 5-nitro- as a Versatile Synthetic Intermediate

The strategic placement of the hydroxyl and nitro functional groups on the 4- and 5-positions of the isoquinoline (B145761) ring, respectively, renders 4-Isoquinolinol, 5-nitro- a highly versatile and reactive building block in organic synthesis. These substituents not only influence the electron density distribution across the aromatic system but also provide specific sites for further chemical transformations. This enables the construction of complex molecular architectures and the generation of diverse libraries of isoquinoline-based compounds with tunable properties.

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of 4-Isoquinolinol, 5-nitro- allows it to serve as a foundational element for the synthesis of more intricate heterocyclic systems. The electron-deficient nature of the pyridine (B92270) ring, further accentuated by the nitro group, makes it susceptible to nucleophilic attack, while the benzene (B151609) ring can participate in electrophilic substitution reactions, guided by the directing effects of the present substituents.

Research on related nitro-hydroxyquinoline systems demonstrates their capacity to act as C-nucleophiles in coupling reactions. For instance, 8-hydroxy-5-nitroquinoline has been shown to react with quinazoline (B50416) in the presence of an acid catalyst to form a stable σ-adduct through a C-C bond formation at the C-7 position researchgate.net. This type of reactivity highlights the potential of the activated aromatic system in 4-Isoquinolinol, 5-nitro- to engage in similar C-C coupling reactions, providing a pathway to complex, fused heterocyclic structures. The hydroxyl group can also be transformed into a better leaving group, such as a triflate, to enable various cross-coupling reactions.

The general synthetic utility of substituted isoquinolines is well-documented, with numerous methods developed for their assembly. scispace.comrsc.orgresearchgate.net These strategies often involve the construction of the pyridine or benzene ring around a pre-functionalized precursor. In this context, 4-Isoquinolinol, 5-nitro- can be envisioned as a key intermediate that, once formed, opens up a multitude of possibilities for annulation and fusion of additional heterocyclic rings.

Precursor to Isoquinoline-Based Scaffolds with Tunable Properties

The functional groups of 4-Isoquinolinol, 5-nitro- are amenable to a wide range of chemical modifications, allowing for the fine-tuning of the electronic and steric properties of the resulting isoquinoline scaffolds. The nitro group, for example, is a versatile functional handle that can be readily reduced to an amino group. This transformation dramatically alters the electronic nature of the molecule, converting an electron-withdrawing group into a strong electron-donating group. This resulting 5-amino-4-isoquinolinol can then serve as a precursor for a new array of derivatives through reactions such as diazotization, acylation, or alkylation.

The hydroxyl group at the 4-position can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions. Its presence also allows for the potential formation of intra- and intermolecular hydrogen bonds, which can influence the conformation and crystal packing of the derived molecules. The ability to independently or sequentially modify these two functional groups provides a powerful tool for creating isoquinoline-based scaffolds with tailored properties for various applications, from medicinal chemistry to materials science. The fluorescence properties of isoquinoline derivatives, for instance, are highly sensitive to the nature and position of substituents, with nitro groups often acting as fluorescence quenchers. nih.gov The conversion of the nitro group to other functionalities can thus be used to "turn on" or modulate the fluorescence of the isoquinoline core.

Design and Synthesis of Polysubstituted Isoquinoline Derivatives

4-Isoquinolinol, 5-nitro- is an ideal starting material for the rational design and synthesis of polysubstituted isoquinoline derivatives. The existing substituents guide the regioselectivity of subsequent reactions, enabling the controlled introduction of additional functional groups at specific positions on the isoquinoline nucleus.

Methods for the synthesis of polysubstituted isoquinolines often rely on cross-coupling reactions or the functionalization of pre-existing isoquinoline cores. nih.gov For example, halogenated isoquinolines are common precursors for the introduction of various substituents via palladium-catalyzed cross-coupling reactions. While 4-Isoquinolinol, 5-nitro- is not halogenated, the hydroxyl group can be converted to a triflate, a highly effective leaving group for such reactions. This would allow for the introduction of alkyl, aryl, or other groups at the 4-position.

Furthermore, the nitro group can direct the introduction of nucleophiles to the neighboring positions. The synthesis of related nitro-substituted tetrahydroisoquinolines has been achieved through cyclocondensation reactions, demonstrating the role of the nitro-phenyl moiety in the formation of the heterocyclic core. nih.gov The subsequent functionalization of these scaffolds leads to a diverse range of polysubstituted products.

Below is a table summarizing potential synthetic transformations of 4-Isoquinolinol, 5-nitro- for the generation of polysubstituted derivatives.

Functional Group Reaction Type Potential Reagents Resulting Functionality
Nitro Group (at C5)ReductionH₂, Pd/C; SnCl₂, HClAmino Group
Nitro Group (at C5)Nucleophilic Aromatic SubstitutionVarious NucleophilesSubstituted Amino Group
Hydroxyl Group (at C4)O-AlkylationAlkyl halides, BaseEther
Hydroxyl Group (at C4)O-AcylationAcyl chlorides, AnhydridesEster
Hydroxyl Group (at C4)Conversion to TriflateTriflic anhydride (B1165640), PyridineTriflate (for cross-coupling)
Aromatic RingElectrophilic SubstitutionHalogenating agents, Nitrating agentsHalogen, Nitro

Contributions to Functional Materials Development

The unique electronic properties and the presence of heteroatoms capable of coordinating to metal ions make 4-Isoquinolinol, 5-nitro- and its derivatives attractive candidates for the development of novel functional materials. These include organic dyes and pigments, as well as coordination polymers and metal-organic frameworks (MOFs) with interesting optical, electronic, or catalytic properties.

Role in the Synthesis of Dyes and Pigments (as a molecular scaffold or precursor)

The extended π-system of the isoquinoline ring, combined with the push-pull nature of the hydroxyl and nitro substituents, suggests that 4-Isoquinolinol, 5-nitro- could serve as a chromophore in organic dyes and pigments. The intramolecular charge transfer from the electron-donating hydroxyl group to the electron-withdrawing nitro group can lead to absorption of light in the visible region, resulting in a colored compound.

The synthesis of azo dyes, a major class of industrial colorants, often involves the coupling of a diazonium salt with an electron-rich aromatic compound. niscpr.res.in The amino derivative of 4-Isoquinolinol, 5-nitro- (obtained via reduction of the nitro group) could be diazotized and coupled with various aromatic or heterocyclic coupling components to produce a wide range of azo dyes with diverse colors and properties. The isoquinoline moiety would act as the core scaffold of the dye molecule.

Furthermore, 8-hydroxyquinoline (B1678124) and its derivatives are well-known for forming brightly colored complexes with metal ions and have been used in the synthesis of azo dyes. sci-hub.seresearchgate.net The resulting metal-complex dyes often exhibit enhanced fastness properties. By analogy, 4-Isoquinolinol, 5-nitro- and its derivatives could be used to create novel dyes whose color and properties could be tuned by both the organic substituents and the choice of metal ion. The incorporation of a nitro group, in particular, is known to have a bathochromic (color-deepening) effect in dye structures.

Ligand Chemistry for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The 4-hydroxyisoquinoline (B107231) moiety, with its nitrogen atom in the ring and the adjacent hydroxyl group, presents a bidentate chelation site suitable for coordination with a wide range of metal ions. This makes 4-Isoquinolinol, 5-nitro- a promising ligand for the construction of coordination polymers and MOFs. nih.govmdpi.comrsc.orgresearchgate.net Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. nih.gov

The properties of the resulting coordination polymer or MOF can be tuned by the choice of both the metal ion and the organic ligand. The nitro group on the 4-Isoquinolinol, 5-nitro- ligand can further influence the properties of the resulting material in several ways. It can participate in hydrogen bonding, directing the self-assembly of the framework, or its electron-withdrawing nature can modulate the electronic properties of the material. Furthermore, the nitro group could potentially be reduced post-synthetically to an amino group within the framework, allowing for further functionalization of the material.

The use of mixed-ligand systems is a common strategy in the design of MOFs to achieve desired structures and properties. rsc.org 4-Isoquinolinol, 5-nitro- could be used in conjunction with other ligands, such as dicarboxylates, to build complex, porous frameworks with potential applications in gas storage, separation, or catalysis. The table below outlines the potential of 4-Isoquinolinol, 5-nitro- as a ligand.

Feature Description Potential Impact on MOF Properties
Coordination Site Bidentate N,O-chelation from the pyridine nitrogen and the C4-hydroxyl group.Formation of stable metal-ligand nodes, enabling the construction of robust frameworks.
Nitro Group A strong electron-withdrawing group and a potential hydrogen bond acceptor.Can influence the electronic properties (e.g., luminescence, conductivity) and the topology of the framework through directional interactions.
Functionalizability The nitro group can be reduced to an amine, and the hydroxyl group can be modified.Allows for post-synthetic modification of the MOF to introduce new functionalities or tune its properties.
Aromatic Backbone The rigid isoquinoline scaffold.Provides structural rigidity to the framework and can participate in π-π stacking interactions.

Development of Energetic Materials (from a chemical stability and reactivity perspective)

A comprehensive review of scientific literature and chemical databases does not yield specific research findings on the application of 4-Isoquinolinol, 5-nitro- in the development of energetic materials. While nitro-substituted heterocyclic compounds are a significant class of energetic materials due to their high heats of formation, density, and oxygen balance, there is no available public domain information detailing the synthesis, chemical stability, or reactivity of 4-Isoquinolinol, 5-nitro- for this purpose.

Studies on energetic materials often involve detailed analysis of thermal stability, typically measured by techniques such as Differential Scanning Calorimetry (DSC) to determine decomposition temperatures (Td). Reactivity, including sensitivity to impact and friction, and performance parameters like detonation velocity and pressure, are also critical metrics. However, such data for 4-Isoquinolinol, 5-nitro- is not present in the reviewed literature.

Research in energetic materials is focused on various heterocyclic scaffolds, but the isoquinoline ring system, particularly 4-Isoquinolinol, 5-nitro-, has not been identified as a primary candidate or precursor in published studies. Therefore, no data tables or detailed research findings regarding its chemical stability and reactivity in the context of energetic materials can be provided.

Future Research Directions and Emerging Paradigms

Innovations in Regioselective and Stereoselective Synthesis of 4-Isoquinolinol, 5-nitro- and its Derivatives

The precise control over the placement of functional groups on the isoquinoline (B145761) core is paramount for developing derivatives with specific properties. While classical methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, are well-established, they often lack the regioselectivity required for complex molecules and can require harsh conditions. rsc.orgresearchgate.net Future synthetic efforts must focus on innovative strategies that offer high degrees of regioselectivity and, where applicable, stereoselectivity.

Modern synthetic methodologies, particularly those employing transition-metal catalysis, are expected to be at the forefront of this research. researchgate.net For instance, directed C-H activation and functionalization could provide a direct route to specifically substituted isoquinolines, avoiding multi-step procedures. researchgate.net The development of novel catalytic systems that can differentiate between the various C-H bonds on the isoquinoline nucleus will be a significant area of investigation.

Furthermore, creating chiral derivatives from the 4-isoquinolinol scaffold necessitates advancements in asymmetric synthesis. Research into chiral catalysts for enantioselective functionalization of the heterocyclic ring or its substituents will be crucial. This could involve asymmetric hydrogenation, Sharpless asymmetric dihydroxylation on an alkenyl-substituted precursor, or other stereoselective transformations to install chiral centers with high fidelity.

Synthetic Approach Key Research Focus Potential Advantages Anticipated Challenges
Directed C-H Functionalization Development of catalysts for selective activation of C-H bonds at positions other than the most acidic ones.High atom economy, reduced number of synthetic steps.Overcoming the inherent reactivity patterns of the isoquinoline ring.
Asymmetric Catalysis Design of novel chiral ligands and catalysts for enantioselective reactions on the isoquinoline scaffold.Access to enantiopure derivatives for biological evaluation.Achieving high enantiomeric excess and yield simultaneously.
Photocatalysis and Electrochemistry Utilization of light or electricity to drive novel cyclization and functionalization reactions under mild conditions. rsc.orgGreen and sustainable methods, access to unique reactive intermediates.Substrate scope limitations and control over reaction pathways.
Flow Chemistry Implementation of continuous flow reactors for synthesis.Improved safety, scalability, and precise control over reaction parameters.High initial setup cost and optimization of flow conditions.

Exploration of Novel Catalytic Transformations Involving the Nitro and Hydroxyl Groups

The nitro and hydroxyl groups of 4-Isoquinolinol, 5-nitro- are key functional handles for derivatization. Future research will likely explore novel catalytic transformations to selectively modify these groups, thereby expanding the chemical space accessible from this core structure.

The selective reduction of the nitro group is a particularly important transformation. While complete reduction to an amino group is common, the development of catalysts for partial reduction to intermediate oxidation states, such as nitroso or hydroxylamino functionalities, remains a significant challenge but offers access to unique derivatives. nih.govresearchgate.net Designing catalytic systems, potentially using supported metal nanoparticles or single-atom catalysts, could provide the necessary selectivity by controlling the reaction kinetics and thermodynamics. nih.gov

The hydroxyl group offers numerous opportunities for catalytic functionalization. Beyond simple alkylation or acylation, future work could focus on modern cross-coupling reactions. For example, converting the hydroxyl group to a triflate or nonaflate would enable catalytic C-O, C-N, and C-C bond-forming reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents.

Functional Group Transformation Potential Catalytic System Resulting Moiety
Nitro Group Selective Reduction to AminePd/C, PtO₂, Raney Ni with H₂5-amino-4-isoquinolinol
Nitro Group Partial Reduction to Hydroxylamine (B1172632)Modified noble metal catalysts (e.g., Pt, Rh) with specific inhibitors.5-(hydroxylamino)-4-isoquinolinol
Hydroxyl Group O-Arylation (Buchwald-Hartwig)Palladium or Copper catalysts with specialized ligands.4-(aryloxy)-5-nitroisoquinoline
Hydroxyl Group O-AlkylationPhase-transfer catalysts, Lewis acids.4-alkoxy-5-nitroisoquinoline
Both Groups Tandem/Cascade ReactionsMulti-functional catalysts designed to interact with both groups sequentially.Complex polycyclic structures

Advanced In Situ Spectroscopic Studies of Reaction Pathways

A deeper understanding of the mechanisms underlying the synthesis and transformation of 4-Isoquinolinol, 5-nitro- is essential for optimizing reaction conditions and developing more efficient processes. Advanced in situ spectroscopic techniques are powerful tools for elucidating reaction pathways by monitoring the formation and consumption of reactants, intermediates, and products in real-time.

Future research should employ techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR to study key reactions. For example, in situ monitoring of a nitration reaction could reveal the kinetics of the process and identify any transient intermediates, providing insights that could lead to improved regioselectivity and yield. Similarly, studying catalytic reductions in real-time could help in understanding the catalyst's behavior and the factors that control selectivity towards different reduction products.

These experimental studies, when combined with computational modeling (as discussed in section 7.5), can provide a comprehensive picture of the reaction landscape, enabling a more rational approach to catalyst design and reaction optimization.

Integration of Machine Learning and AI in Predicting Reactivity and Properties

Future research will focus on developing and applying quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.govmdpi.com By training ML algorithms on datasets of known isoquinoline and nitroaromatic compounds, it will be possible to predict various properties for novel derivatives of 4-Isoquinolinol, 5-nitro-, such as solubility, stability, and potential biological activity. nih.govresearchgate.net This predictive capability can guide synthetic efforts by prioritizing compounds with the most promising profiles, saving significant time and resources. nih.gov

Furthermore, ML models can be trained to predict chemical reactivity and reaction outcomes. cmu.eduresearchgate.net For instance, an AI model could predict the most likely site of electrophilic or nucleophilic attack on a complex derivative of 4-Isoquinolinol, 5-nitro-, or forecast the yield of a proposed catalytic reaction under different conditions. This predictive power will enable chemists to design more effective synthetic routes and troubleshoot problematic reactions with greater efficiency. eurekalert.org

AI/ML Application Objective Required Data Potential Impact
Property Prediction (QSPR/QSAR) Predict physicochemical and biological properties of virtual derivatives.Molecular descriptors, experimental data from related compounds.Prioritization of synthetic targets for drug discovery. nih.govmdpi.com
Reactivity Prediction Forecast the outcome and optimal conditions for chemical reactions.Reaction data, reactant structures, catalyst information.Accelerated development of synthetic routes and reduced experimental cost.
Generative Models Design novel isoquinoline derivatives with desired property profiles.A target property or activity and a set of chemical rules.Exploration of new chemical space and discovery of innovative molecules.
Spectra Prediction Predict NMR, IR, and mass spectra for novel compounds.Large datasets of known compound structures and their spectra.Aiding in the structural elucidation of newly synthesized derivatives.

Computational Design of Next-Generation Isoquinoline Scaffolds

The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs. nih.govrsc.orgrsc.org Computational chemistry and molecular modeling provide powerful tools for the rational design of next-generation scaffolds based on the 4-Isoquinolinol, 5-nitro- core.

Structure-based drug design (SBDD) will be a key research direction. If a biological target is identified, computational docking and molecular dynamics (MD) simulations can be used to predict how derivatives of 4-Isoquinolinol, 5-nitro- bind to the target's active site. These simulations can provide detailed insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity and selectivity. This information can then be used to guide the design of new derivatives with improved potency and a better pharmacological profile. researchgate.net

In the absence of a known target structure, ligand-based drug design (LBDD) methods can be employed. Pharmacophore modeling can identify the essential chemical features required for a specific biological activity based on a set of known active compounds. This pharmacophore model can then be used to screen virtual libraries of 4-Isoquinolinol, 5-nitro- derivatives to identify new candidates that fit the model. These in silico approaches significantly streamline the drug discovery process, allowing researchers to focus on synthesizing and testing the most promising compounds. tandfonline.com

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4-Isoquinolinol, 5-nitro-

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